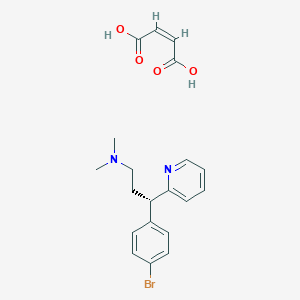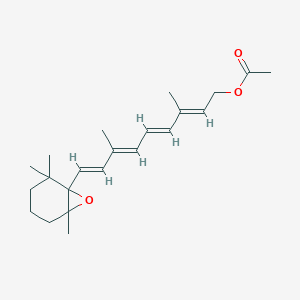
5,6-Monoepoxyretinyl acetate
Übersicht
Beschreibung
5,6-Monoepoxyretinyl Acetate is a chemical compound used in cancer research . It is available as a certified reference material for highly accurate and reliable data analysis . The chemical name for this compound is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-yl acetate .
Molecular Structure Analysis
The molecular formula for 5,6-Monoepoxyretinyl Acetate is C22H32O3 . The molecular weight is 344.5 . The structure includes a 7-oxabicyclo[4.1.0]heptan-1-yl group .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
- Equilibrium Solubility and Thermodynamic Properties of Epoxy Compounds :
- Research by He et al. (2020) focused on the solubility and thermodynamic properties of exo-5,6-dehydronorcantharidin in various solvents. The study provides detailed data on solubility, correlation with temperature, and the use of various models to fit solubility data, offering insights into the behavior of similar epoxy compounds in solution.
Biomedical Applications
Degradable PEG-based Copolymers :
- A study by Delplace et al. (2013) discussed the synthesis of degradable PEG-based copolymers for biomedical applications. This research could be relevant as it explores how similar structures can be utilized in the biomedical field, particularly in drug delivery systems.
RAFT/MADIX Copolymerization for Degradable Polymeric Analogues :
- Research conducted by d’Ayala et al. (2014) explored the synthesis of well-defined degradable polymeric analogues, which might be related to the structural behavior or applications of 5,6-Monoepoxyretinyl acetate in similar fields.
Polymer Science and Material Applications
Copolymerization and Kinetic Studies :
- The study by Tardy et al. (2017) presented a comprehensive kinetic analysis of the free-radical polymerization of cyclic ketene acetal monomers, which might provide valuable information about the reactivity and polymerization behavior of structurally related compounds.
Nanoparticle Synthesis for Drug Delivery :
- The synthesis of polyester nanoparticles for potential use as biodegradable drug carriers was explored by Siebert et al. (2012). This study focused on nanoparticles derived from 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), which might have parallels in the methods or applications with 5,6-Monoepoxyretinyl acetate.
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWTSYUQKXIGK-IZVRVYHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Monoepoxyretinyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



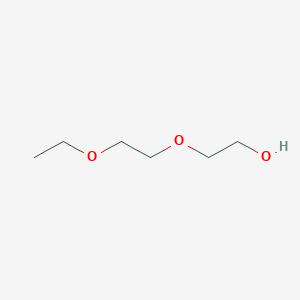
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
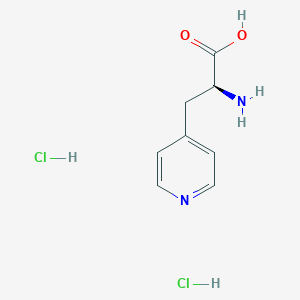
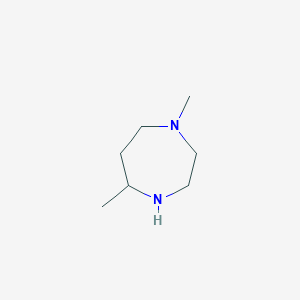
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
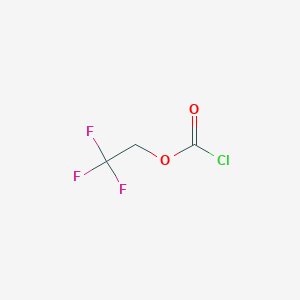
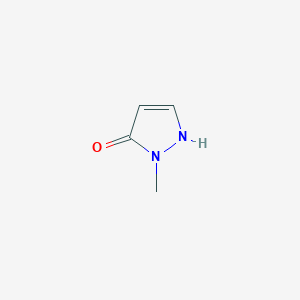
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
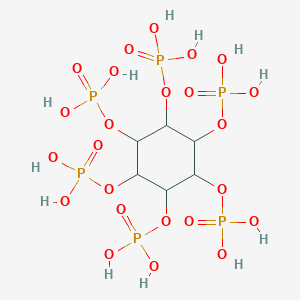

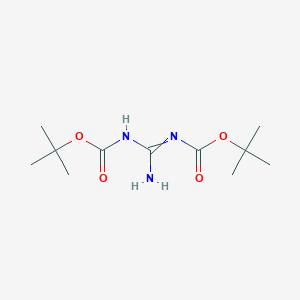
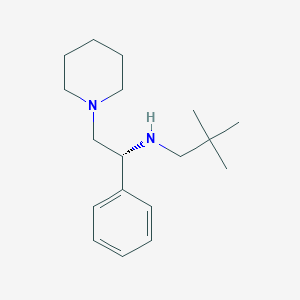
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
